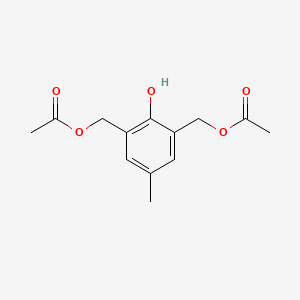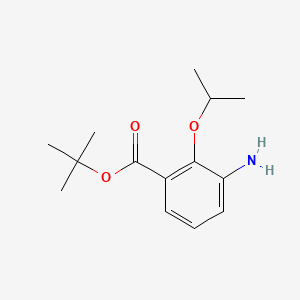
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a 2-ethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine substituents.
Ethoxyethoxylation: The 2-ethoxyethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyethoxy reagent reacts with the halogenated benzene derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine substituents are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
Applications De Recherche Scientifique
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals, where its unique structure can interact with biological targets.
Medicine: The compound may be used in the synthesis of drug candidates, particularly those targeting specific pathways or receptors.
Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene depends on its specific application
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where it reacts with nucleophiles to form new products.
Binding to Biological Targets: In biological applications, the compound can bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-chlorobenzene: This compound lacks the 2-ethoxyethoxy group, making it less versatile in certain chemical reactions.
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, which can affect its reactivity and applications.
1-Bromo-3-chloro-5-fluorobenzene: The presence of a fluorine substituent instead of the ethoxyethoxy group can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which provides distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C10H12BrClO2 |
|---|---|
Poids moléculaire |
279.56 g/mol |
Nom IUPAC |
1-bromo-3-chloro-5-(2-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H12BrClO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 |
Clé InChI |
FDMLJGIXOIQDBZ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CC(=CC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)


![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)





![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)



![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)
